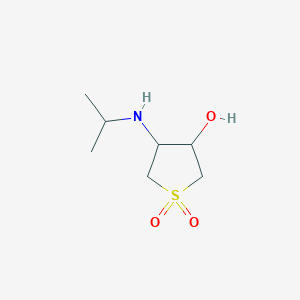![molecular formula C9H10ClNO2S B3017799 Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate CAS No. 1343967-53-2](/img/structure/B3017799.png)
Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate is a compound that is part of a broader class of chemicals that feature a sulfanyl group attached to a pyridine ring. This structural motif is common in various molecules that have been synthesized for different purposes, including medicinal chemistry and materials science. The presence of the sulfanyl group adjacent to a pyridine ring often imparts unique chemical properties to these compounds, making them valuable for further chemical transformations and applications.
Synthesis Analysis
The synthesis of compounds related to methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate often involves multi-step reactions that introduce the sulfanyl group to the pyridine ring. For instance, a method for synthesizing 3-aryl-2-sulfanylthienopyridines involves the replacement of a halogen with a (sulfanylmethyl)sulfanyl group in aryl(halopyridinyl)methanones, followed by further transformations to obtain the desired products . Similarly, the synthesis of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates includes alkylation of 6-thioxo-1,4-dihydropyridines with methyl bromoacetate . These methods demonstrate the versatility of sulfanyl groups in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds containing the sulfanyl group can be complex and is often elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of a related compound, methyl 4-(2-chlorophenyl)-5-cyano-6-ethoxycarbonylmethylsulfinyl-2,3-dihydroxy-2-methyl-1,2,3,4-tetrahydropyridine-3-carboxylate, was identified using these methods . These techniques are crucial for confirming the molecular architecture and for understanding the three-dimensional arrangement of atoms within the molecule.
Chemical Reactions Analysis
The reactivity of the sulfanyl group in these compounds allows for a variety of chemical reactions. For instance, the reaction of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with different nitrogen-containing binucleophilic agents leads to the formation of various heterocyclic compounds . The sulfanyl group can act as an activating group for enzymatic hydrolysis, as seen in the kinetic resolution of racemic 1,4-dihydropyridines . These reactions highlight the chemical versatility of the sulfanyl group in facilitating the synthesis of diverse molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the presence of the sulfanyl group and the pyridine ring. Theoretical and experimental studies, such as vibrational spectral analysis, can provide insights into the bond lengths, bond angles, and vibrational frequencies of these molecules . Additionally, the electronic properties, such as HOMO-LUMO energies, can be determined using computational methods like density functional theory, which also helps in understanding the stability and reactivity of the molecule . These properties are essential for predicting the behavior of these compounds in various environments and for designing molecules with specific characteristics.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
methyl 3-(6-chloropyridin-2-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c1-13-9(12)5-6-14-8-4-2-3-7(10)11-8/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQQXNVTYHZWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=NC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate | |
CAS RN |
1343967-53-2 |
Source


|
| Record name | methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3017717.png)
![2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B3017718.png)
![N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide](/img/structure/B3017719.png)
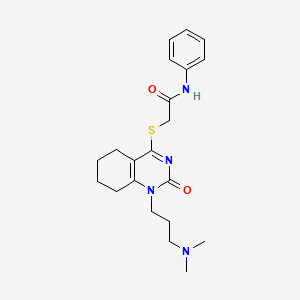

![3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3017725.png)
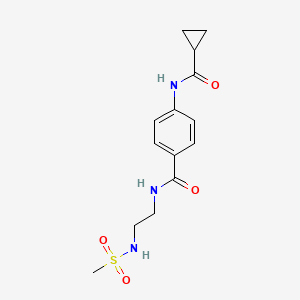


![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)
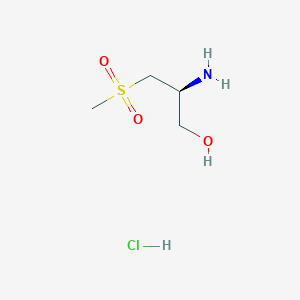
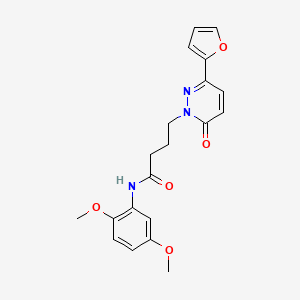
![3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017738.png)
